Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate
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Overview
Description
Tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]pyridine core
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired stereochemistry and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various biomolecules can provide insights into cellular processes.
Medicine: The compound's potential medicinal applications include its use as a drug precursor or as a component in drug formulations. Its chemical properties may make it suitable for targeting specific diseases or conditions.
Industry: In the industrial sector, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing it from catalyzing its target reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-4-carboxylate
Tert-butyl (4aS,7aS)-octahydropyrrolo[3,4-b]morpholine-6-carboxylate
Uniqueness: The uniqueness of tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate lies in its specific structural features, such as the presence of the octahydrocyclopenta[c]pyridine ring system and the tert-butyl group. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-8-14-7-9-5-4-6-10(9)11/h9-11,14H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIVFKGFNUBWLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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